2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S2/c14-8-1-3-9(4-2-8)15-11(17)7-21-13-16-10(6-20-13)5-12(18)19/h1-4,6H,5,7H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKXFPFKWIDNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea in the presence of a base.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with 4-fluoroaniline.
Formation of the acetic acid moiety: This can be accomplished by the reaction of the intermediate product with chloroacetic acid under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. Studies have shown that 2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid may possess activity against certain bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Thiazole derivatives have been linked to anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.
Cancer Research
Preliminary studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines are under investigation, with promising results indicating potential use as an anti-cancer agent.
Case Studies and Research Findings
Synthesis and Mechanism of Action
The synthesis of the compound typically involves multi-step organic reactions, including the formation of thiazole rings and subsequent functionalization with acetic acid derivatives. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:
Substituent Impact on Properties
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound increases polarity compared to the trifluoromethyl group in ’s analogue, which enhances lipophilicity.
- Thioether vs. Amide Linkages : Thioether bonds (target compound) may offer greater resistance to hydrolysis than amide linkages (e.g., ).
Biological Activity
The compound 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a thiazole derivative with significant potential in medicinal chemistry due to its unique structural features, including a fluorinated aromatic ring and thiazole moiety. This article delves into its biological activity, highlighting its therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , and it possesses a complex structure that contributes to its biological properties. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets and pharmacokinetics.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- The thiazole ring is known for its role in various antitumor agents. Studies have shown that compounds containing thiazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
- Antimicrobial Properties :
- Antioxidant Effects :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways critical for tumor growth or bacterial survival.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
